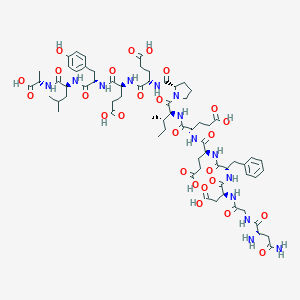
1-(2,3-Dimethylphenyl)piperazine
Vue d'ensemble
Description
“1-(2,3-Dimethylphenyl)piperazine” is an organic compound with the molecular formula C12H18N2 . It is used in biological and analytical studies to identify low-efficacy partial substrates for biogenic amine transporters .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-(2,3-Dimethylphenyl)piperazine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-(2,3-Dimethylphenyl)piperazine” consists of a six-membered ring containing two opposing nitrogen atoms . The average molecular weight is 190.285 Da .
Physical And Chemical Properties Analysis
“1-(2,3-Dimethylphenyl)piperazine” appears as a clear light yellow viscous liquid . It has a density of approximately 1.0 g/cm³, a boiling point of 338.3°C at 760 mmHg, and a flash point of 156.1°C . Its solubility in water at 25°C is estimated to be 2783 mg/L .
Applications De Recherche Scientifique
Biological Studies
“1-(2,3-Dimethylphenyl)piperazine” is used in biological and analytical studies, particularly in identifying low-efficacy partial substrates for biogenic amine transporters .
Drug Synthesis
Piperazine compounds, including “1-(2,3-Dimethylphenyl)piperazine”, are often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
Physicochemical Property Optimization
The piperazine moiety, such as in “1-(2,3-Dimethylphenyl)piperazine”, is useful for its impact on the physicochemical properties of the final molecule . It can be used to optimize the pharmacokinetic properties of the final molecule .
Structural and Conformational Characteristics
The piperazine moiety in “1-(2,3-Dimethylphenyl)piperazine” is beneficial for its structural and conformational characteristics . It can be used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Synthetic Chemistry
The piperazine moiety in “1-(2,3-Dimethylphenyl)piperazine” is easy to handle in synthetic chemistry . Its chemical reactivity facilitates its insertion into the molecule .
Rare and Unique Chemical Collection
“1-(2,3-Dimethylphenyl)piperazine” is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers .
Mode of Action
It is used in biological and analytical studies for identifying low-efficacy partial substrates for biogenic amine transporters . This suggests that the compound may interact with these transporters, potentially altering their function.
Biochemical Pathways
Given its use in studying biogenic amine transporters , it may influence pathways involving these transporters.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKXJDINUMWKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143826 | |
| Record name | 1-(2,3-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1013-22-5 | |
| Record name | 1-(2,3-Dimethylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Xylyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-xylyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,3-XYLYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J6RHZ6CSA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 1-(2,3-Dimethylphenyl)piperazine and how it has been characterized?
A1: 1-(2,3-Dimethylphenyl)piperazine is an organic compound with the molecular formula C12H18N2. [, ] Its structure has been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. [, , ] These analyses provide detailed information about the compound's structure, including the arrangement of atoms and the types of bonds present. For instance, X-ray crystallography studies have revealed the specific bond lengths and angles within the molecule, providing insights into its three-dimensional conformation. [, ]
Q2: How does the structure of 1-(2,3-Dimethylphenyl)piperazine relate to its potential biological activity?
A2: 1-(2,3-Dimethylphenyl)piperazine serves as a scaffold for developing compounds with potential activity at dopamine and serotonin receptors. [] Specifically, its structure allows for modifications at the aryl and piperazine moieties, influencing its binding affinity and selectivity for these receptors. For example, studies have shown that substituting the phenyl ring with a naphthyl group, or modifying the piperazine ring with specific substituents, can significantly impact its interaction with dopamine D2 and serotonin 5-HT1A receptors. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing this compound for specific therapeutic applications.
Q3: What types of salts can 1-(2,3-Dimethylphenyl)piperazine form and how does this impact its properties?
A3: 1-(2,3-Dimethylphenyl)piperazine can form various salts by reacting with different acids. For example, it can form salts with tetrachlorocuprate(II), hydrogensulfate, and cyclohexaphosphate. [, ] The formation of these salts can influence the compound's solubility, stability, and crystallinity. [, ] For instance, the tetrachloridocuprate(II) salt exhibits distinct hydrogen bonding patterns compared to the free base, leading to a three-dimensional network structure in the solid state. [] This highlights the impact of salt formation on the physicochemical properties of 1-(2,3-Dimethylphenyl)piperazine.
Q4: Are there any established synthetic routes for producing 1-(2,3-Dimethylphenyl)piperazine?
A4: Yes, a reported synthesis route involves the reaction of β,β'-dihalogenated diethylamine hydrochloride (derived from diethanolamine) with 2,3-dimethylaniline. [] This method has shown promising yields of up to 78% and presents a potentially scalable approach for commercial production. [] Further research could focus on optimizing reaction conditions and exploring alternative synthetic strategies to improve yield, reduce cost, and minimize environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)


